molecular formula C20H15N3O4 B11176493 methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11176493
M. Wt: 361.3 g/mol
InChI Key: ZNPCWUIOMDMDDR-UHFFFAOYSA-N
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Description

METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various functional groups attached

Preparation Methods

The synthesis of METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with phenylhydrazine and methylation steps yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other pyrazolopyridine derivatives, METHYL 5-(4-HYDROXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is unique due to its specific functional groups and structural configuration. Similar compounds include:

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 5-(4-hydroxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C20H15N3O4/c1-27-20(26)17-12-22(13-7-9-15(24)10-8-13)11-16-18(17)21-23(19(16)25)14-5-3-2-4-6-14/h2-12,24H,1H3

InChI Key

ZNPCWUIOMDMDDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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